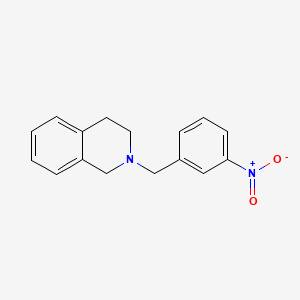

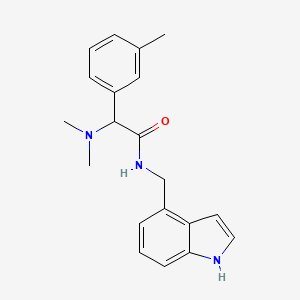

![molecular formula C18H28N2O2S B5626277 (3R*,4S*)-4-cyclopropyl-1-{[4-(1,1-dimethylpropyl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5626277.png)

(3R*,4S*)-4-cyclopropyl-1-{[4-(1,1-dimethylpropyl)phenyl]sulfonyl}pyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Pyrrolidine derivatives, including structures similar to the compound of interest, can be synthesized through several methods. A practical large-scale synthesis involving asymmetric 1,3-dipolar cycloaddition reactions has been developed for pyrrolidin-3-ol derivatives, showcasing efficient procedures for subsequent reactions to afford the desired products without the need for chromatography (Kotian et al., 2005). Additionally, gold- and silver-catalyzed tandem amination/ring expansion of cyclopropyl methanols with sulfonamides presents an expedient route to pyrrolidines, applicable to a broad range of substrates (Rao & Chan, 2008).

Molecular Structure Analysis

Molecular structure analysis of pyrrolidine derivatives has been facilitated through structure-based discovery and optimization processes. For example, the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists involved structure-based design and structure-activity relationship studies, highlighting critical structural elements for achieving high selectivity (Duan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives vary widely, with methodologies developed for the synthesis of regioisomeric 3-pyrrolines through reaction of electron-deficient imines and sulfur-containing allenyl derivatives (Moreno-Clavijo et al., 2009). Copper(I)-catalyzed one-pot synthesis also demonstrates the versatility in functionalizing pyrrolidines, involving a cascade process for efficient synthesis (Ramanathan & Pitchumani, 2015).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility and thermal stability, are influenced by their structural elements. For instance, the synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents showcases the impact of structural modifications on physical properties (Markitanov et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, are crucial for the application of pyrrolidine derivatives. For example, the efficient synthesis route to pyrrolidines via gold- and silver-catalyzed reactions highlights the reactivity of these compounds towards sulfonamide substrates under specific conditions (Rao & Chan, 2008).

Propiedades

IUPAC Name |

(3R,4S)-4-cyclopropyl-1-[4-(2-methylbutan-2-yl)phenyl]sulfonylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2S/c1-4-18(2,3)14-7-9-15(10-8-14)23(21,22)20-11-16(13-5-6-13)17(19)12-20/h7-10,13,16-17H,4-6,11-12,19H2,1-3H3/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUKIXUJNAQBNW-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

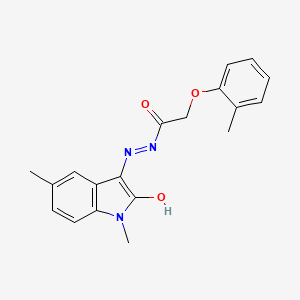

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-2-furyl)benzoyl]piperidine](/img/structure/B5626199.png)

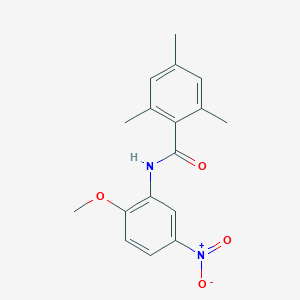

![(3R*,5R*)-N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5626206.png)

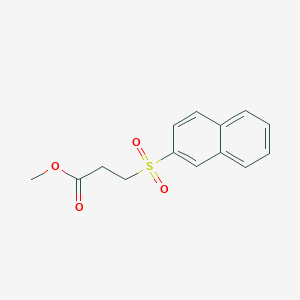

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5626220.png)

![3-{5-[1-(ethoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5626232.png)

![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine hydrochloride](/img/structure/B5626239.png)

![1-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5626240.png)

![N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5626253.png)

![3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5626265.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5626310.png)